

16-keto-Aspergillimide: Chemical Profile, Isolation, and Characterization Guide[1]

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Compound of Interest

Compound Name:	16-keto-Aspergillimide
CAS No.:	199784-50-4
Cat. No.:	B1384806

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Abstract

16-keto-Aspergillimide (SB202327) is a secondary metabolite and anthelmintic alkaloid isolated from *Aspergillus* species, specifically *Aspergillus japonicus* and *Aspergillus aculeatus*. [1][2][3] Structurally, it belongs to the paraherquamide/marcfortine family, characterized by a complex bicyclo[2.2.2]diazaoctane core.[1] This guide provides a definitive technical analysis of its physicochemical properties, isolation protocols, and characterization metrics for researchers in natural product chemistry and drug discovery.[1]

Part 1: Chemical Identity & Physicochemical Properties

The differentiation of **16-keto-Aspergillimide** from its parent compound, Aspergillimide, lies in the oxidation state at the C-16 position, resulting in a ketone functionality that alters its polarity and molecular mass.[1]

Core Chemical Data

Property	Specification
Common Name	16-keto-Aspergillimide
Synonyms	SB202327, VM55598 derivative
Molecular Formula	C ₂₀ H ₂₇ N ₃ O ₄
Molecular Weight	373.45 g/mol
CAS Registry Number	199784-50-4
Physical State	White to off-white solid
Solubility	Soluble in DMSO, Methanol, Ethanol; Insoluble in water
Purity Standard	≥ 98% (HPLC) for biological assays

Structural Analysis

The molecule features a tetracyclic system containing a spiro-succinimide moiety. The "16-keto" designation indicates the presence of a carbonyl group at the 16-position of the bicyclic framework, replacing the methylene group found in Aspergillimide (C₂₀H₂₉N₃O₃, MW 359.5).[1]

Key Functional Groups:

- Bicyclo[2.2.2]diazaoctane core: Rigid scaffold typical of paraherquamides.
- Spiro-succinimide: A cyclic imide ring attached via a spiro-carbon.[1]
- 16-Ketone: The distinguishing oxidative modification (C=O).

Part 2: Biosynthesis and Source Material

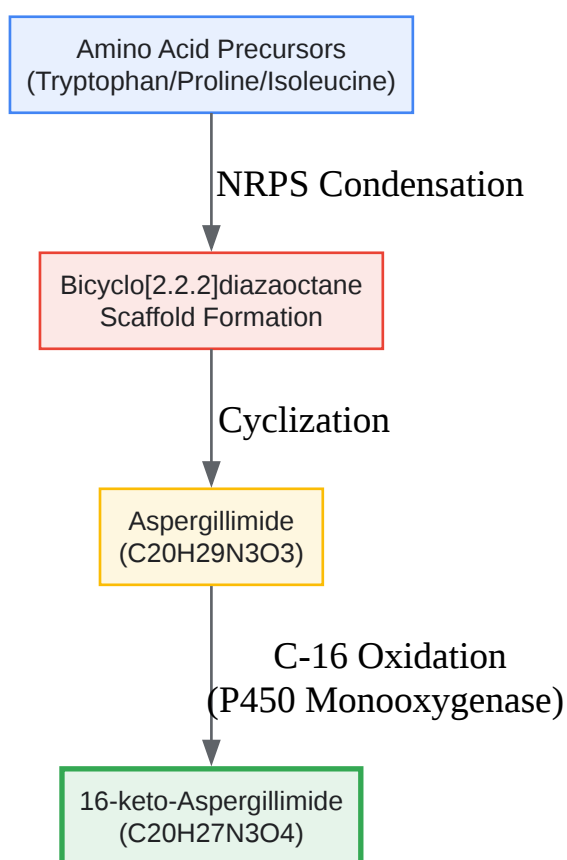
16-keto-Aspergillimide is a fungal alkaloid produced via a non-ribosomal peptide synthetase (NRPS) pathway, often associated with the biosynthesis of paraherquamides.[1]

- Primary Source: *Aspergillus japonicus* (Strain Fg-551) and *Aspergillus aculeatus*.

- Production Strain: *Aspergillus* strain IMI 337664 has been cited as a high-yield producer for isolation purposes.[1]

Biosynthetic Taxonomy Diagram

The following diagram illustrates the hierarchical classification and biosynthetic context of **16-keto-Aspergillimide**.



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Caption: Biosynthetic progression from amino acid precursors to the oxidized 16-keto derivative.

Part 3: Experimental Protocols

Protocol A: Fermentation and Extraction

Objective: Isolate crude extract containing **16-keto-Aspergillimide** from fungal culture.[1]

- Inoculation:
 - Cultivate *Aspergillus japonicus* on Potato Dextrose Agar (PDA) slants for 7 days at 25°C.
 - Transfer spores into 500 mL Erlenmeyer flasks containing 100 mL of seed medium (2% glucose, 1% malt extract, 0.5% peptone).
- Fermentation:
 - Incubate seed culture for 48 hours at 28°C, 200 rpm.
 - Scale up to solid rice medium (100g rice + 100mL H₂O per flask) or large-scale liquid fermentation. Incubate for 14–21 days.
- Extraction (The "Self-Validating" Step):
 - Homogenize the fungal biomass with Ethyl Acetate (EtOAc) or Methanol (MeOH).
 - Validation Checkpoint: Take a 1 mL aliquot, evaporate, and run TLC (DCM:MeOH 95:5). Look for a spot at R_f ~0.4 (visualized under UV 254nm). If absent, extend fermentation. [\[1\]](#)
 - Filter the solvent and concentrate under reduced pressure to yield the crude extract.

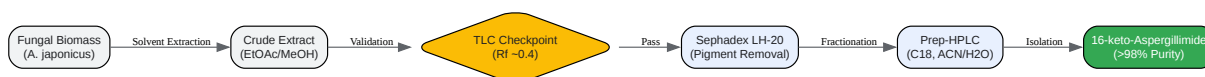
Protocol B: Purification and Characterization

Objective: Purify the compound to >98% homogeneity.

- Fractionation:
 - Dissolve crude extract in minimal MeOH.
 - Apply to a Sephadex LH-20 column (eluent: MeOH) to remove high molecular weight pigments.
- High-Performance Liquid Chromatography (HPLC):
 - Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm). [\[1\]](#)

- Mobile Phase: Gradient elution of Acetonitrile (ACN) in Water (0.1% Formic Acid).
 - 0-5 min: 10% ACN[1]
 - 5-25 min: 10% → 80% ACN[1]
 - 25-30 min: 100% ACN[1]
- Detection: UV at 210 nm and 254 nm.
- Collection: Collect the peak eluting at the retention time corresponding to the standard (approx. 18-22 min depending on gradient).
- Structure Confirmation (MS/NMR):
 - Mass Spectrometry: Electrospray Ionization (ESI-MS) in positive mode.
 - Target Ion: $[M+H]^+ = 374.46$ m/z.
 - NMR Spectroscopy: Dissolve 5 mg in $CDCl_3$ or $DMSO-d_6$.
 - Diagnostic Signals: Look for the loss of high-field methylene protons at C-16 and the preservation of the spiro-succinimide methyl signals.

Isolation Workflow Diagram



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Caption: Step-by-step isolation workflow with integrated validation checkpoint.

Part 4: Biological Activity & Applications[4][5][6][7][8][9]

16-keto-Aspergillimide is primarily recognized for its anthelmintic activity.[1][4] It acts as a paralytic agent against parasitic nematodes, distinguishing it as a valuable lead compound in veterinary and human parasitology.[1]

- Target Organisms:
 - *Haemonchus contortus* (Barber's pole worm) - L3 larvae (In vitro activity).[5][4]
 - *Trichostrongylus colubriformis* - Adult infections (In vivo studies in gerbils).[5][4]
- Mechanism of Action: While the exact target is under investigation, structurally related paraherquamides typically act as antagonists of nicotinic acetylcholine receptors (nAChRs), causing paralysis in the nematode.[1]

References

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